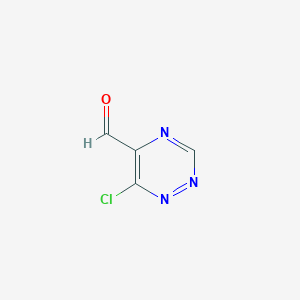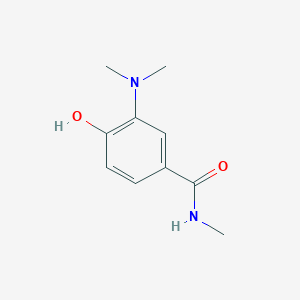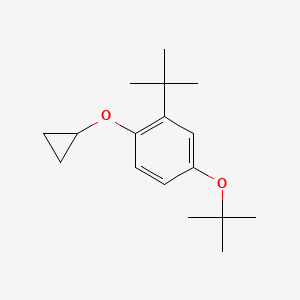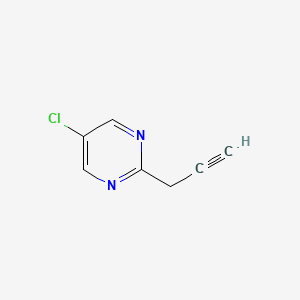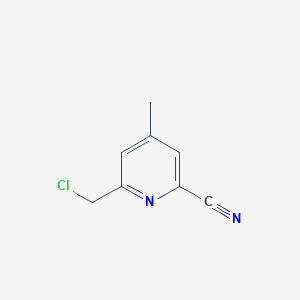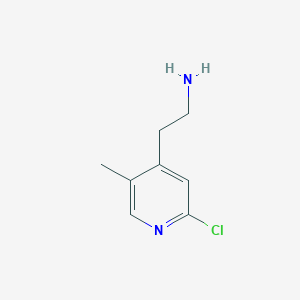
2-(2-Chloro-5-methylpyridin-4-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-methylpyridin-4-YL)ethanamine is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylpyridin-4-YL)ethanamine typically involves the reaction of 2-chloro-5-methylpyridine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-methylpyridin-4-YL)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: N-oxides of the original compound.
Reduction Reactions: Amine derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-(2-Chloro-5-methylpyridin-4-YL)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-methylpyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylpyridine: A precursor in the synthesis of 2-(2-Chloro-5-methylpyridin-4-YL)ethanamine.
2-Chloro-5-methylpyridin-4-amine: Another derivative of pyridine with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
2-(2-chloro-5-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-5-11-8(9)4-7(6)2-3-10/h4-5H,2-3,10H2,1H3 |
Clé InChI |
STHIZDMZMMGGNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1CCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)
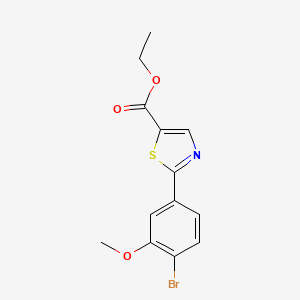
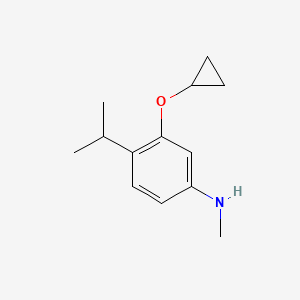
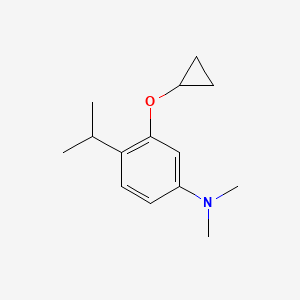
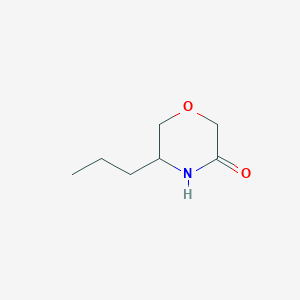
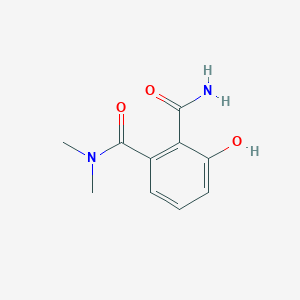
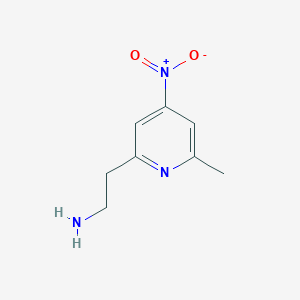
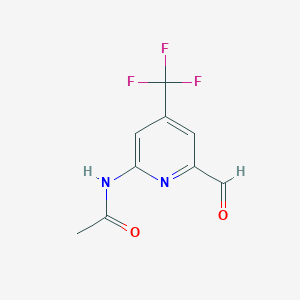
![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
